molecular formula C12H22Cl2N2O B13513013 [2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine dihydrochloride

[2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine dihydrochloride

Cat. No.: B13513013
M. Wt: 281.22 g/mol
InChI Key: NDTOPOKIBHJGFJ-UHFFFAOYSA-N
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Description

[2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine dihydrochloride is a tertiary amine compound featuring a dimethylaminoethyl group and a 4-methoxybenzyl substituent. Its dihydrochloride salt form enhances solubility in aqueous environments, making it suitable for pharmaceutical and chemical research applications. This compound shares structural similarities with several pharmacologically active amines, including antihistamines and H₂ receptor antagonists .

Properties

Molecular Formula

C12H22Cl2N2O

Molecular Weight

281.22 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C12H20N2O.2ClH/c1-14(2)9-8-13-10-11-4-6-12(15-3)7-5-11;;/h4-7,13H,8-10H2,1-3H3;2*1H

InChI Key

NDTOPOKIBHJGFJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNCC1=CC=C(C=C1)OC.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis via Alkylation of N,N-Dimethylaminoethanol Derivatives

Step 1: Preparation of 4-Methoxybenzyl Chloride

  • Starting from 4-methoxybenzyl alcohol , chlorination is performed using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃), converting the alcohol to the corresponding benzyl chloride.

Step 2: Nucleophilic Substitution with N,N-Dimethylaminoethylamine

  • The benzyl chloride reacts with N,N-dimethylaminoethylamine in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF) .
  • Reaction conditions typically involve reflux at room temperature or slightly elevated temperatures, with the presence of a base like triethylamine to neutralize the generated HCl.

Reaction scheme:

4-Methoxybenzyl chloride + N,N-dimethylaminoethylamine → [2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine

Step 3: Formation of Dihydrochloride Salt

  • The free base is then treated with hydrochloric acid (HCl) in an aqueous or alcoholic medium to produce the dihydrochloride salt.

Reductive Amination Approach

Step 1: Formation of an Imine Intermediate

  • React 4-methoxyphenylacetaldehyde with N,N-dimethylaminoethylamine in the presence of a mild acid catalyst, such as acetic acid, under controlled conditions to form an imine.

Step 2: Reduction to Amine

  • Use a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) to convert the imine into the secondary amine.

Step 3: Salt Formation

  • The resulting amine is then converted into its dihydrochloride salt by treatment with HCl.

Patent-Backed Synthesis Route (Based on US Patent US6350912B1)

This method involves a one-pot process that reduces a nitrile precursor:

  • Starting from 4-methoxyphenylacetonitrile , it undergoes catalytic hydrogenation in the presence of Raney nickel under high hydrogen pressure (~200 psi).
  • The nitrile is reduced to the corresponding amine, which then reacts with 2-dimethylaminoethyl chloride or similar alkylating agents.
  • The final step involves salt formation with hydrochloric acid.

Reaction outline:

4-Methoxyphenylacetonitrile + Hydrogen (Raney Ni catalyst) → 4-Methoxyphenylethylamine derivative
Followed by alkylation with 2-dimethylaminoethyl chloride → [2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine
→ Dihydrochloride salt with HCl

Data Tables Summarizing Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Final Product Notes
Alkylation 4-Methoxybenzyl chloride, N,N-dimethylaminoethylamine Triethylamine, aprotic solvent Reflux, room temperature Free base, then HCl salt Widely used, straightforward
Reductive Amination 4-Methoxyphenylacetaldehyde, N,N-dimethylaminoethylamine NaBH₃CN, acetic acid Mild heating Amine dihydrochloride High selectivity, cleaner route
Catalytic Hydrogenation 4-Methoxyphenylacetonitrile Raney nickel, H₂ 200 psi, elevated temperature Amine intermediate Patent-based, scalable

Final Remarks

Given the absence of detailed proprietary procedures in open literature, the most reliable and reproducible methods involve either:

Both approaches are well-documented in chemical synthesis literature and patents, offering robust pathways to produce the target compound with high purity suitable for research purposes.

Chemical Reactions Analysis

Salt Formation and Acid-Base Reactions

As a dihydrochloride salt, the compound readily participates in proton-transfer reactions. Its free base form can regenerate under alkaline conditions:

C12H20N2O2HCl+2NaOHC12H20N2O+2NaCl+2H2O\text{C}_{12}\text{H}_{20}\text{N}_2\text{O} \cdot 2\text{HCl} + 2\text{NaOH} \rightarrow \text{C}_{12}\text{H}_{20}\text{N}_2\text{O} + 2\text{NaCl} + 2\text{H}_2\text{O}

Applications :

  • Purification : Recrystallization from aqueous HCl/NaOH solutions is a standard method to isolate the pure salt .

  • Drug Delivery : The hydrochloride salt enhances solubility for pharmacological studies .

Alkylation and Acylation

The tertiary amine can act as a nucleophile in alkylation or acylation reactions:

Reagent Conditions Product
Methyl iodide (CH₃I)Anhydrous DMF, 50°CQuaternary ammonium salt
Acetyl chloride (ClCOCH₃)Dichloromethane, 0°CAcetamide derivative

Limitations : Steric hindrance from the dimethylamino and methoxyphenyl groups may reduce reaction efficiency compared to less substituted amines.

Reductive Reactions

Catalytic hydrogenation or borohydride reduction can modify the compound’s structure:

Example Pathway (Hypothetical):

C12H20N2O2HCl+H2Pd/CSaturated amine derivative\text{C}_{12}\text{H}_{20}\text{N}_2\text{O} \cdot 2\text{HCl} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Saturated amine derivative}

Patent Insight : A related synthesis for Venlafaxine (EP1238965A1) uses Raney nickel and hydrogen pressure (100–400 psi) to reduce nitriles to amines, suggesting analogous reductants could modify this compound’s substituents .

Demethylation of Methoxy Group

Under strong acidic conditions (e.g., HBr/AcOH, reflux), the methoxy group may demethylate to a hydroxyl group:

Ar-OCH3+HBrAr-OH+CH3Br\text{Ar-OCH}_3 + \text{HBr} \rightarrow \text{Ar-OH} + \text{CH}_3\text{Br}

Implications : This reaction could generate phenolic derivatives for structure-activity relationship (SAR) studies in drug development .

Stability Under Thermal and Photolytic Stress

  • Thermal Decomposition : Above 200°C, the compound degrades into volatile amines and chlorinated byproducts .

  • Photolysis : UV exposure (254 nm) induces cleavage of the C–N bond adjacent to the dimethylamino group, forming secondary amines.

Comparative Reactivity Table

Reaction Type Key Functional Group Reactivity Citation
OxidationDimethylaminoHigh
Salt FormationAmine hydrochlorideVery High
AlkylationTertiary amineModerate
DemethylationMethoxyphenylLow

Scientific Research Applications

[2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine dihydrochloride, a compound with the molecular formula C12H22Cl2N2OC_{12}H_{22}Cl_2N_2O, has several noteworthy applications, particularly in the realm of scientific research. This compound, also identified by its PubChem CID 155973637, is characterized by its IUPAC name: N-[(4-methoxyphenyl)methyl]-N, N'-dimethylethane-1,2-diamine dihydrochloride .

Scientific Research Applications

  • Medicinal Chemistry Dimethylamine (DMA) derivatives, which share structural similarities with this compound, are recognized for their broad pharmacological potential. These derivatives exhibit diverse activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties, making them valuable in treating various diseases .
  • Synthesis of Venlafaxine This compound is used in the preparation of 1-[2-dimethylamino-(4-methoxyphenyl)ethyl]cyclohexanol, commonly known as Venlafaxine or Effexor, which is an antidepressant .
  • Anxiolytic and Anti-inflammatory Agent Synthesis It is also used in the synthesis of Ethyl-4-(dimethylamino)-2-(4-methoxyphenyl)propanote, which has anxiolytic, anti-inflammatory, and anti-bacterial properties .
  • Detection and Analysis The compound is detectable using quantitative LC-MS/MS methodology .
  • Chemical Safety Research: this compound is labeled with hazard statements H315, which indicates it causes skin irritation, and H319, which indicates it causes serious eye irritation. It may also cause respiratory irritation .

Mechanism of Action

The mechanism of action of [2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The methoxy group can also participate in hydrophobic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Zolamine Hydrochloride (Monohydrochloride)

  • Structure: 2-[[2-(Dimethylamino)ethyl]-(4-methoxybenzyl)amino]thiazole monohydrochloride.
  • Key Differences : Incorporates a thiazole ring instead of a simple ethyl linker.
  • Applications : Used as a topical anesthetic and antihistaminic agent.
  • Findings: The thiazole moiety enhances rigidity and may alter binding affinity compared to the target compound’s flexible ethyl chain. The monohydrochloride salt form may reduce solubility relative to the dihydrochloride derivative .

N-Ethyl-N-[2-(4-Methoxyphenyl)-1-Methylethyl]amine Hydrochloride

  • Structure : Features a branched ethyl chain with a methyl substituent and a 4-methoxyphenyl group.
  • Key Differences: Lack of dimethylaminoethyl group; branched alkyl chain instead.
  • Applications: Explored in host-guest chemistry and catalysis. The methyl branch may sterically hinder interactions in binding assays compared to the linear dimethylaminoethyl group in the target compound .

4-Dimethylamino-N-Benzylcathinone Dihydrochloride

  • Structure: Cathinone backbone with dimethylamino and benzyl groups.
  • Key Differences: Benzyl substituent replaces the 4-methoxybenzyl group; cathinone core introduces a ketone functional group.
  • Applications: Research standard for stimulant effects.

(2H-1,3-Benzodioxol-5-ylmethyl)[2-(Dimethylamino)ethyl]amine Dihydrochloride

  • Structure : Benzodioxole group replaces the 4-methoxyphenyl group.
  • Key Differences : Benzodioxole is more electron-rich and metabolically labile than 4-methoxybenzyl.
  • Applications: Not explicitly stated, but the benzodioxole group is common in psychoactive compounds (e.g., MDMA analogs), suggesting divergent bioactivity .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight Substituents Salt Form Key Applications
Target Compound C₁₂H₂₁Cl₂N₂O 290.22 4-Methoxybenzyl, dimethylaminoethyl Dihydrochloride Pharmaceutical research
Zolamine Hydrochloride C₁₄H₂₁ClN₄OS 328.85 Thiazole, 4-methoxybenzyl Monohydrochloride Topical anesthetic, antihistamine
4-Dimethylamino-N-Benzylcathinone Dihydrochloride C₁₈H₂₂Cl₂N₂O 355.30 Benzyl, cathinone core Dihydrochloride Stimulant research
N-Ethyl-N-[2-(4-Methoxyphenyl)-1-Methylethyl]amine HCl C₁₂H₂₀ClNO 229.75 Branched ethyl, 4-methoxyphenyl Hydrochloride Catalysis, host-guest chemistry

Key Findings:

Electronic Effects : The 4-methoxy group in the target compound donates electrons, enhancing stability in oxidative environments compared to halogenated analogs (e.g., bromopyrazolyl derivatives in –13) .

Salt Form Impact: Dihydrochloride salts generally exhibit higher aqueous solubility than monohydrochlorides, critical for in vivo studies .

Biological Activity: Structural analogs with heterocycles (e.g., thiazole in Zolamine) or rigid backbones (e.g., cathinone) show divergent receptor interactions despite shared amine functionalities .

Research and Application Insights

  • Pharmacological Potential: The target compound’s dimethylaminoethyl and methoxybenzyl groups resemble motifs in H₂ antagonists (e.g., ranitidine; ) but lacks the furan/nitro groups critical for H₂ receptor binding.
  • Chemical Reactivity: In resin chemistry (), dimethylamino groups enhance polymerization efficiency. The target compound’s dihydrochloride form may similarly stabilize reactive intermediates in synthesis.
  • Stability Considerations : Compared to aniline derivatives (), the 4-methoxybenzyl group may reduce susceptibility to oxidation, improving shelf-life .

Biological Activity

The compound [2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine dihydrochloride is a synthetic organic molecule with potential applications in various biological and medicinal fields. Its structure includes a dimethylamino group and a methoxyphenyl moiety, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Characteristics

  • Molecular Formula: C12H18Cl2N2O
  • Molecular Weight: 275.19 g/mol

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in biological systems. The dimethylamino group enhances its lipophilicity, facilitating cellular uptake and bioavailability.

Interaction with Receptors

  • Adrenergic Receptors: The compound may act as an agonist at adrenergic receptors, influencing cardiovascular responses.
  • Serotonin Receptors: Potential modulation of serotonin pathways could contribute to its psychoactive properties.

Enzymatic Activity

The compound has been shown to modulate the activity of certain enzymes, which can affect metabolic pathways and signal transduction processes in cells.

Antidepressant Effects

Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels may underlie these effects, suggesting potential for treating depression and anxiety disorders.

Antimicrobial Activity

Studies have explored the antimicrobial properties of related amines. For instance, derivatives of dimethylamino compounds have shown significant activity against various bacterial strains, indicating that this compound may possess similar properties.

Activity Tested Strains Results
AntimicrobialE. coli, S. aureusInhibition at 50 µg/mL
AntifungalC. albicansModerate inhibition

Clinical Observations

  • Case Study 1: A patient treated with a related compound for anxiety showed significant improvement in symptoms within two weeks, aligning with the pharmacological profile expected from compounds targeting serotonin receptors.
  • Case Study 2: An investigation into the toxicity profile revealed that high doses led to transient hypertension and tachycardia, underscoring the need for careful dosage regulation during therapeutic use.

Research Findings

Recent studies have focused on the synthesis of derivatives and their biological testing:

  • Synthesis: New derivatives have been synthesized to enhance efficacy and reduce side effects.
  • Biological Testing: In vitro assays demonstrated that certain modifications increased binding affinity to target receptors while maintaining low cytotoxicity in human cell lines.

Comparative Studies

Comparative analysis with structurally similar compounds indicates that slight modifications can significantly alter biological activity:

Compound Biological Activity
[3-(Dimethylamino)propyl][(4-methoxyphenyl)methyl]amine dihydrochlorideStronger serotonin reuptake inhibition
This compoundModerate activity

Q & A

Basic: What are the standard synthetic routes for [2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine dihydrochloride, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves sequential alkylation and amination steps. A validated method (similar to ) uses phase-transfer catalysis (PTC) with polyethylene glycol-400 (PEG-400) or Aliquate-336 for intermediate formation. For N,N-dimethylation, formic acid-formaldehyde in a boiling 1,4-dioxane:water mixture achieves high purity (>95%) . Optimization includes:

  • Temperature control : Reflux conditions (80–100°C) to minimize side reactions.
  • Catalyst selection : Aliquate-336 improves yield in biphasic systems .
  • Purification : Recrystallization using isopropanol saturated with HCl gas ensures high-purity dihydrochloride salt formation .

Basic: What analytical techniques are recommended for characterizing purity and structural integrity?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylamino and methoxyphenyl groups) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and detect residual solvents .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 267.18) .
  • X-ray crystallography : For resolving stereochemistry in crystalline intermediates (see for DFT-aided structural analysis) .

Advanced: How does the electronic environment of the methoxyphenyl group influence reaction mechanisms in further derivatization?

Answer:
The para-methoxy group activates the benzene ring via electron donation, directing electrophilic substitution to the ortho and para positions. This impacts:

  • Mannich reactions : Enhanced nucleophilicity at the benzylic position facilitates amine alkylation (e.g., ’s ketonic Mannich base synthesis) .
  • Oxidation susceptibility : Methoxy groups reduce oxidative degradation rates compared to unsubstituted analogs, as shown in thermal stability assays (TGA/DSC) .

Advanced: What stability challenges arise under varying pH and temperature conditions, and how are they mitigated?

Answer:

  • pH sensitivity : The dimethylamino group protonates below pH 4, increasing solubility but risking hydrolysis at extremes. Buffered solutions (pH 6–7) are optimal for long-term storage .
  • Thermal degradation : Accelerated stability testing (40°C/75% RH) shows <5% degradation over 6 months. Lyophilization or inert-atmosphere storage prevents oxidative decomposition .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Answer:
Yield discrepancies often stem from:

  • Impurity profiles : Trace solvents (e.g., THF) or unreacted intermediates skew HPLC results. Use of preparative LC-MS ensures accurate quantification .
  • Polymorphism : Different crystalline forms (e.g., hydrates vs. anhydrous salts) alter apparent yields. Powder X-ray diffraction (PXRD) identifies polymorphic phases .
  • Reaction scale : Bench-scale (<10 g) reactions may achieve >90% yield, while scaling up introduces mixing inefficiencies. Microreactor systems improve reproducibility .

Advanced: What in vitro assays are suitable for evaluating biological activity, given its structural similarity to Zolamine Hydrochloride?

Answer:

  • Receptor binding assays : Radioligand displacement studies (e.g., histamine H1 or serotonin transporters) using tritiated ligands .
  • Cellular uptake : Fluorescent tagging (e.g., FITC conjugation) to track blood-brain barrier permeability in MDCK cell models .
  • Enzyme inhibition : Kinetic assays with acetylcholinesterase or monoamine oxidases, comparing IC50 values to structurally related compounds .

Advanced: How can computational methods (e.g., DFT) predict reactivity or interaction with biological targets?

Answer:

  • DFT calculations : Optimize ground-state geometries to identify nucleophilic/electrophilic sites (e.g., lone pairs on dimethylamino groups) .
  • Molecular docking : Simulate binding to histamine receptors using AutoDock Vina; compare pose stability with Zolamine Hydrochloride () .
  • QM/MM simulations : Model reaction pathways for demethylation or ring-opening reactions under acidic conditions .

Advanced: What strategies are recommended for handling reactive intermediates during synthesis?

Answer:

  • Schlenk techniques : For air-sensitive intermediates (e.g., free amines), use anhydrous solvents and argon atmospheres .
  • In situ quenching : Add HCl gas directly to reaction mixtures to precipitate the dihydrochloride salt, minimizing degradation .
  • Low-temperature work : Perform reductions (e.g., NaBH4) at 0–5°C to control exothermic reactions .

Basic: What safety protocols are critical given its sensitizing potential?

Answer:

  • PPE : Nitrile gloves, safety goggles, and fume hoods are mandatory ( ) .
  • Waste disposal : Segregate halogenated waste (from HCl salt formation) and neutralize with 10% NaOH before disposal .
  • First aid : Immediate rinsing with water for skin/eye contact; monitor for respiratory irritation due to amine vapors .

Advanced: How does regulatory status impact its use in international collaborations?

Answer:

  • Prior Informed Consent (PIC) : Check Rotterdam Convention listings; derivatives with sensitizing properties (e.g., ’s isothiourinium salts) require export notifications .
  • REACH compliance : Full disclosure of impurities (>0.1% w/w) and ecotoxicity data (e.g., Daphnia magna assays) for EU-based studies .

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